Conocarpan acetate
Description
Significance of Dihydrobenzofuran Neolignans in Chemical Biology
Dihydrobenzofuran neolignans (DBNs) are integral to plant secondary metabolism and have garnered considerable attention in chemical biology due to their broad spectrum of pharmacological activities researchgate.netmdpi.comscielo.brresearchgate.net. Their structural versatility allows for interaction with various biological targets, making them valuable leads for drug discovery. The presence of the dihydrobenzofuran core contributes to their anti-inflammatory, antioxidant, and antimicrobial effects, among others researchgate.netmdpi.com. Conocarpan (B1250297), as a representative DBN, exemplifies the biological significance of this structural motif, with research highlighting its multifaceted bioactivities psu.edunih.gov.
Historical Context of Conocarpan and its Acetate (B1210297) Derivative in Natural Product Chemistry
Conocarpan was first identified in timber utilized for marine construction, where its presence was associated with resistance to marine organisms psu.edu. Subsequent research has led to its isolation from various plant species, notably from the Krameria genus, such as Krameria tomentosa, and from several species within the Piper genus, including Piper fulvescens, Piper aequale, Piper regnellii, and Piper decurrens psu.edubioline.org.brnih.govmedchemexpress.comresearchgate.net. Early investigations into conocarpan's structure and absolute configuration underwent revisions based on chiroptical rules and synthetic analyses, underscoring the complexities in characterizing these chiral natural products psu.edursc.org. Alongside conocarpan, its acetate derivative, referred to as "conocarpan acetate," has also been documented as an isolated compound from natural sources psu.edubiocrick.com. While research has extensively focused on conocarpan itself, this compound represents a chemically modified form that is available for research purposes biocrick.com, suggesting its potential role in comparative studies or as an intermediate in synthetic pathways.
Overview of Current Research Landscape Pertaining to this compound
The current research landscape concerning conocarpan and its derivatives, including this compound, is multifaceted, encompassing isolation, structural elucidation, synthesis, and biological activity profiling.
Isolation and Characterization: Conocarpan and related DBNs have been isolated from diverse plant matrices using various chromatographic techniques, followed by rigorous structural identification via spectroscopic methods psu.edubioline.org.brnih.govmedchemexpress.com.
Synthesis: Significant efforts have been dedicated to developing synthetic routes for conocarpan and its analogs. These often involve strategies such as radical cyclization to construct the dihydrobenzofuran nucleus, with a focus on achieving high enantiomeric excess (ee) and confirming absolute configurations psu.edursc.org.
Biological Activity: While specific research findings for this compound are less abundant than for conocarpan, the latter has demonstrated notable biological activities. These include significant antimicrobial effects against bacteria like Staphylococcus aureus and Bacillus subtilis, and fungi such as Candida albicans acgpubs.orgbioline.org.br. Conocarpan also exhibits antitrypanosomal activity, anti-inflammatory properties, and acts as an inhibitor of cyclooxygenase (COX) enzymes mdpi.compsu.edunih.gov. Furthermore, insecticidal and photoprotective activities have been reported psu.eduresearchgate.net. These activities provide a crucial context for understanding the potential biological relevance of this compound.
Scope and Research Imperatives for In-Depth Investigation of this compound
Given the established biological significance of dihydrobenzofuran neolignans and the presence of this compound within this research domain, several avenues warrant focused investigation.
Comparative Biological Activity Studies: A primary imperative is to conduct detailed comparative studies between conocarpan and this compound to ascertain how the acetylation of the parent compound influences its biological activity profile, potency, and spectrum of action.
Mechanism of Action Elucidation: Further research is needed to elucidate the precise molecular targets and biochemical pathways through which this compound exerts its observed biological effects, particularly its antimicrobial and anti-inflammatory properties.
Synthetic Methodology Advancement: Developing more efficient, scalable, and stereoselective synthetic methodologies for this compound is essential for facilitating broader research and potential pharmaceutical development. This includes exploring novel catalytic approaches for its synthesis.
Exploration of Novel Therapeutic Applications: Beyond the activities identified for conocarpan, there is scope to explore new or niche therapeutic applications for this compound, particularly in areas where its modified structure might offer advantages in terms of bioavailability, stability, or target specificity.
Data Tables
Table 1: Isolation Sources of Conocarpan and its Derivatives
| Plant/Source | Part Used | Notes |
| Timber for marine construction | Timber | First isolation source, studied for resistance to marine organisms |
| Krameria species (e.g., K. tomentosa) | Roots | Natural product isolation |
| Piper species (e.g., P. fulvescens, P. aequale, P. regnellii, P. decurrens) | Leaves, Roots | Widely reported source of conocarpan and related neolignans |
Table 2: Reported Biological Activities of Conocarpan
| Biological Activity | Target Organism/System | Specific Finding/Metric | Reference Source |
| Antimicrobial | Candida albicans | MIC values around 30 µg/mL (0.11 mM) acgpubs.org; active against strains acgpubs.org | acgpubs.org |
| Antimicrobial | Staphylococcus aureus | MIC of 6.25 µg/mL bioline.org.br; good activity bioline.org.br | bioline.org.br |
| Antimicrobial | Bacillus subtilis | MIC of 6.25 µg/mL bioline.org.br; good activity bioline.org.br | bioline.org.br |
| Antitrypanosomal | Trypanosoma cruzi | Promising in vitro activity mdpi.com; active against amastigote forms mdpi.com | mdpi.compsu.edu |
| Anti-inflammatory | - | Reported activity nih.gov | nih.gov |
| Cyclooxygenase 1 inhibitor | - | Inhibitor nih.gov | nih.gov |
| Cyclooxygenase 2 inhibitor | - | Inhibitor nih.gov | nih.gov |
| NF-kappaB inhibitor | - | Inhibitor nih.gov | nih.gov |
| Insecticidal | Mosquito larvae | Toxicity reported psu.edu | psu.edu |
| Insecticidal | - | Activity reported researchgate.net | researchgate.net |
| Photoprotective | - | Activity reported psu.edu | psu.edu |
Compound List
Conocarpan
this compound
Dihydrobenzofuran neolignans (DBNs)
Eupomatenoid-5
Eupomatenoid-6
Eupomatenoid-3
(+)-decursivine
(+)-lithospermic acid
bisabosqual A
caraphenol A
Resveratrol oligomers
Kobophenol B
Dipterocarpol C
Vaticanol E
Hopeaphenol
Gnetin A
Justicidin B
Euparin
Isorhamentin 3-O-β-D-glucoside
Isorhamentin 3-O-β-D-rutinoside
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-4-5-15-6-11-19-18(12-15)13(2)20(23-19)16-7-9-17(10-8-16)22-14(3)21/h4-13,20H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWPLFXSDFXJEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC2=C(C=C1)OC(C2C)C3=CC=C(C=C3)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthetic Pathways and Enzymatic Mechanisms Pertaining to Conocarpan Formation
Proposed Biosynthetic Routes to Dihydrobenzofuran Neolignans, Including the Conocarpan (B1250297) Skeleton
The formation of the dihydrobenzofuran neolignan skeleton, the core structure of conocarpan, is proposed to occur via the oxidative coupling of two phenylpropanoid units (C6-C3). nih.govnih.gov This biosynthetic route is a fundamental process in the secondary metabolism of plants for producing a wide variety of lignans (B1203133) and neolignans. nih.gov
The key steps in this proposed pathway are:
Generation of Phenylpropanoid Monomers: The pathway begins with the synthesis of phenylpropanoid precursors, which are derived from the amino acid phenylalanine. nih.gov For conocarpan, which is described as a dehydrodi-isoeugenol type lignan (B3055560), the specific precursor is believed to be a p-hydroxypropenylbenzene such as isoeugenol (B1672232). plantarchives.org
Oxidative Radical Formation: The phenolic hydroxyl group of the precursor molecule undergoes a one-electron oxidation to form a phenoxy radical. This reaction is enzymatically catalyzed. nih.gov
Radical Coupling: Two of these phenoxy radicals then couple to form a dimeric intermediate. The specific linkage that defines the dihydrobenzofuran skeleton occurs between the C8 carbon of one unit and the C5' carbon of the second, along with a C7-O-C4' ether linkage, creating the characteristic five-membered furan (B31954) ring fused to a benzene (B151609) ring. nih.gov This coupling is a highly specific process that can result in various regio- and stereoisomers.
This general pathway is responsible for the biosynthesis of numerous bioactive dihydrobenzofuran neolignans found across the plant kingdom. mdpi.com
Enzymatic Conversion of Phenylpropanoid Precursors (e.g., p-hydroxypropenylbenzene) to Conocarpan
The conversion of simple phenylpropanoid precursors into the complex conocarpan structure is an enzyme-mediated process. Based on analogous systems, the transformation of a p-hydroxypropenylbenzene monomer into conocarpan would involve an oxidative dimerization. nih.govsioc-journal.cn
The enzymatic reaction proceeds through the generation of radical intermediates from two precursor molecules. These radicals are highly reactive, and in the absence of enzymatic control, their coupling would lead to a mixture of different dimers with various linkages and stereochemistries. The enzymatic machinery of the plant cell, therefore, provides a controlled environment to guide the reaction toward the specific formation of the conocarpan scaffold. The process is a biomimetic oxidative coupling, which has been replicated in chemical synthesis using oxidizing agents to achieve the same core structure. sioc-journal.cn
Isotopic Labeling Studies and Metabolic Tracing in Biosynthesis Elucidation
Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and elucidate biosynthetic pathways. By feeding a plant or cell culture with a precursor molecule enriched with a stable isotope (e.g., ¹³C or ²H) or a radioisotope (e.g., ¹⁴C), researchers can track the incorporation of the label into the final natural product.
In the context of dihydrobenzofuran neolignans, studies have utilized ¹³C-labelled precursors to confirm their origin from the phenylpropanoid pathway. For example, in a study on the biosynthesis of related tetrahydrobenzofuran neolignans in Ocotea catharinensis, feeding the plant tissue with ¹³C-labeled L-phenylalanine resulted in the incorporation of the isotope into the neolignan products. researcherslinks.com Analysis by Nuclear Magnetic Resonance (NMR) spectroscopy revealed the specific positions of the ¹³C label, confirming the biosynthetic route from phenylalanine. researcherslinks.com Such studies also helped identify key intermediates; for instance, ¹³C-coniferyl acetate (B1210297) was identified as an intermediate in that system. researcherslinks.com
Although specific isotopic labeling studies on conocarpan have not been reported, this methodology would be the definitive approach to confirm its biosynthetic precursors and intermediates. Such an experiment would likely involve feeding Conocarpus erectus with isotopically labeled isoeugenol and analyzing the resulting conocarpan for label incorporation.
Genetic and Molecular Biology Approaches to Investigating Biosynthetic Enzymes
Modern genetic and molecular biology techniques are crucial for identifying and characterizing the enzymes involved in natural product biosynthesis. These approaches allow scientists to move from proposed pathways to concrete evidence of gene and protein function.
Key molecular approaches include:
Transcriptome Analysis: By sequencing the messenger RNA (mRNA) from the specific plant tissues that produce conocarpan (e.g., the wood of Conocarpus erectus), researchers can identify genes that are highly expressed at the time of compound synthesis. Candidate genes encoding laccases, peroxidases, and dirigent proteins can be identified based on sequence homology to known biosynthetic enzymes from other species. acs.org
Gene Cloning and Heterologous Expression: Once candidate genes are identified, they can be cloned and expressed in a heterologous host system, such as yeast (Saccharomyces cerevisiae) or E. coli. The recombinant proteins can then be purified and their enzymatic activity tested in vitro. For instance, a candidate laccase gene could be co-expressed with a candidate dirigent protein gene in the presence of the precursor (e.g., isoeugenol) to see if stereospecific conocarpan is produced.
Gene Silencing/Knockout: In model plant systems, techniques like RNA interference (RNAi) or CRISPR-Cas9 can be used to silence or knock out a specific gene suspected of being involved in the pathway. If the production of conocarpan is reduced or eliminated in the genetically modified plant, it provides strong evidence for the gene's role in its biosynthesis.
These genetic and molecular tools have been instrumental in elucidating the biosynthetic pathways of many complex plant secondary metabolites, including related compounds like pterocarpans, and represent the future direction for confirming the precise enzymatic steps leading to conocarpan. acs.orgacs.org
Synthetic Chemistry of Conocarpan Acetate and Its Stereoisomers
Total Synthesis Approaches to the Conocarpan (B1250297) Core and its Analogs
The construction of the central 2,3-dihydrobenzofuran (B1216630) skeleton is a key challenge in the total synthesis of conocarpan. Various approaches have been developed to forge this heterocyclic system, with oxidative radical cyclizations being among the most prominent and effective methods.
Radical Cyclization Strategies in Dihydrobenzofuran Ring System Formation
Radical cyclization reactions offer a powerful tool for the formation of five- and six-membered rings, making them well-suited for the synthesis of the dihydrobenzofuran core of conocarpan. wikipedia.org These reactions typically proceed through three main steps: the selective generation of a radical, an intramolecular cyclization step, and the quenching of the resulting cyclized radical. wikipedia.org The 5-exo cyclization pathway is generally favored in these reactions, leading to the desired five-membered dihydrobenzofuran ring. wikipedia.orgrsc.org
The generation of the necessary aryl radicals for these cyclizations can be achieved from precursors such as o-alkenyloxyarene diazonium salts. rsc.org Treatment of these salts with reagents like tributyltin hydride (Bu₃SnH) can efficiently produce the desired dihydrobenzofuran derivatives. rsc.org
Manganese(III)-Acetate Mediated Oxidative Cyclizations in Conocarpan Synthesis
Manganese(III) acetate (B1210297), Mn(OAc)₃, is a widely used reagent in organic synthesis for initiating oxidative radical reactions. rsc.org It is particularly effective in the oxidation of enolizable carbonyl compounds to generate α-oxoalkyl radicals. wikipedia.org These radical intermediates can then participate in intra- or intermolecular additions to carbon-carbon multiple bonds, leading to the formation of new cyclic structures. wikipedia.org This methodology has been successfully applied to the synthesis of a variety of natural products. nih.gov
In the synthesis of the conocarpan core, Mn(OAc)₃ facilitates the oxidative cyclization of phenolic precursors. The reaction mechanism involves the single-electron oxidation of a carbonyl compound to an α-oxoalkyl radical. wikipedia.org This radical then adds to an olefin, generating an adduct radical. wikipedia.org The fate of this intermediate depends on the reaction conditions. In some cases, the adduct radical can be further oxidized to a carbocation, which can then undergo elimination or be trapped by a nucleophile. wikipedia.org The use of a co-oxidant, such as copper(II) acetate, can facilitate this second oxidation step. wikipedia.org
The Mn(OAc)₃-mediated cyclization has been a key step in a concise synthesis of the spirotetracyclic core of ginkgolides, demonstrating its power in constructing complex polycyclic systems. researchgate.net This method allows for regio- and stereoselective cyclizations in a single step, which can significantly shorten synthetic routes. nih.gov
Other Oxidative Cycloaddition and Coupling Reactions for Benzofuranoid Neolignans
Beyond radical cyclizations, other oxidative methods have been developed for the synthesis of benzofuranoid neolignans like conocarpan. Oxidative coupling of two propenylphenol units is a biosynthetic route to these compounds and has been mimicked in the laboratory. scielo.brchemrxiv.org Silver(I) oxide is a commonly used oxidant for this transformation, facilitating the coupling of precursors like methyl p-coumarate and methyl ferulate to form the dihydrobenzofuran skeleton. scielo.br
Enzymatic approaches have also been explored. For example, horseradish peroxidase has been used to catalyze the oxidative dimerization of ferulic acid, yielding a dihydrobenzofuran neolignan. nih.gov Additionally, transition metal-catalyzed reactions have emerged as powerful tools. Ruthenium-catalyzed photochemical [3+2] cycloadditions of phenols and alkenes, and iron-catalyzed Claisen rearrangement of allyl aryl ethers are examples of such methods. rsc.org
Asymmetric Synthesis and Enantioselective Methodologies for Conocarpan and its Epimers
The presence of multiple stereocenters in conocarpan necessitates the use of asymmetric synthesis strategies to obtain enantiomerically pure forms of the natural product and its stereoisomers.
Catalytic Asymmetric C-H Insertion Reactions (e.g., Rh(II)-Catalyzed) for Dihydrobenzofuran Stereocenter Construction
Rhodium(II)-catalyzed C-H insertion reactions have proven to be a powerful method for the enantioselective construction of the dihydrobenzofuran ring system. acs.orgnih.gov This strategy has been successfully applied to the asymmetric synthesis of both (–)-epi-conocarpan and (+)-conocarpan. acs.org The key step in this synthesis is an enantio- and diastereoselective intramolecular C-H insertion to form a cis-2-aryl-2,3-dihydrobenzofuran. acs.org
Table 1: Comparison of Rh(II) Catalysts in Asymmetric C-H Insertion for Conocarpan Synthesis
| Catalyst | Diastereoselectivity (cis:trans) | Enantioselectivity (% ee) | Reference |
| Rh₂(S-PTTL)₄ | Not specified | Moderate | acs.org |
| Rh₂(S-PTTEA)₄ | 97:3 | 84 | acs.org |
Enantioselective Hydrogenation of Prochiral Ketones in Intermediate Synthesis
Another effective strategy for introducing chirality into the conocarpan skeleton is the enantioselective hydrogenation of a prochiral ketone intermediate. thieme-connect.comresearchgate.net This approach often utilizes a dynamic kinetic resolution process to produce a chiral alcohol with high enantiopurity. thieme-connect.comresearchgate.net This chiral alcohol then serves as a key intermediate for the subsequent construction of the trans-dihydrobenzofuran core. thieme-connect.comresearchgate.net
The synthesis of (+)-conocarpan has been achieved using this methodology, starting from 2'-fluoro-5'-bromophenyl acetic acid. thieme-connect.com A key step in this synthesis is the methylation of a ketone intermediate to generate a prochiral ketone. thieme-connect.com This prochiral ketone is then subjected to asymmetric hydrogenation, which sets the stereochemistry of a crucial chiral alcohol intermediate. thieme-connect.comresearchgate.net The dihydrobenzofuran ring is subsequently formed through an intramolecular ring closure via either an SNAr reaction or a metal-catalyzed C–O bond formation. thieme-connect.comresearchgate.net
The Noyori asymmetric hydrogenation, which employs BINAP-Ru(II) complexes, is a well-established and highly efficient method for the enantioselective reduction of ketones. nrochemistry.comharvard.educhem-station.com This reaction is known for its high turnover numbers and broad substrate scope, making it a valuable tool in industrial applications. chem-station.com
Strategies for Control of Diastereoselectivity and Enantiomeric Excess in Synthetic Routes
The synthesis of conocarpan and its stereoisomers presents a significant challenge in controlling two key stereochemical features: the relative configuration of the C2 and C3 substituents on the dihydrobenzofuran core (diastereoselectivity) and the absolute configuration of these stereocenters (enantioselectivity). Successful synthetic strategies have employed asymmetric reactions to establish the desired stereochemistry early in the synthesis, thereby ensuring high enantiomeric excess (ee).
One effective approach involves a catalytic asymmetric intramolecular C-H insertion to construct the cis-2-aryl-2,3-dihydrobenzofuran ring system, which is a key step in the synthesis of both (+)-conocarpan and (−)-epi-conocarpan. wikipedia.org This method directly establishes the desired cis diastereoselectivity between the C2-aryl group and the C3-methyl group. In one reported synthesis, the reaction yielded a 98:2 cis/trans mixture, demonstrating excellent diastereocontrol. wikipedia.org The enantioselectivity of this particular C-H insertion step was moderate, affording the cis isomer with a 53% ee, which could be improved by altering reaction conditions such as the solvent. wikipedia.org
Another powerful strategy utilizes the Sharpless asymmetric epoxidation to set the absolute configuration of a key precursor. organic-chemistry.org In a total synthesis of (–)-conocarpan, an allylic alcohol was subjected to this epoxidation, yielding the corresponding epoxide with a high enantiomeric ratio (er) of 94.5:5.5. organic-chemistry.org The enantiomeric purity was further enhanced to an er of 98.9:1.1 through recrystallization of a p-nitrobenzoate derivative. organic-chemistry.org This highly enantioenriched epoxide was then carried through the remaining synthetic steps, including a radical cyclization to form the dihydrobenzofuran core, ultimately yielding optically active (–)-conocarpan with an 88% ee. organic-chemistry.org
| Method | Key Step | Catalyst/Reagent | Diastereoselectivity (dr) | Enantioselectivity (ee/er) | Ref. |
| Catalytic Asymmetric C-H Insertion | Intramolecular cyclization | Dirhodium Catalyst | 98:2 (cis:trans) | 53% ee (improved with solvent change) | wikipedia.org |
| Sharpless Asymmetric Epoxidation | Epoxidation of allylic alcohol | Ti(OiPr)4, (+)-DET | Not applicable to this step | Initial: 94.5:5.5 er; After enrichment: 98.9:1.1 er | organic-chemistry.org |
Metal-Catalyzed C-O Bond Formation for Core Construction
The construction of the 2,3-dihydrobenzofuran core of conocarpan relies on the formation of a critical aryl ether (C-O) bond. Metal-catalyzed cross-coupling reactions have become powerful and versatile tools for forging such bonds in natural product synthesis. acs.org While palladium and copper are the most common catalysts for these transformations, other metals have also been employed. acs.org These methods offer significant advantages by enabling new bond disconnections that can lead to more efficient and shorter synthetic routes. acs.org
Strategies for forming the dihydrobenzofuran ring often involve an intramolecular cyclization via C-O bond formation. Two prominent examples of such reactions are the Ullmann condensation and the Buchwald-Hartwig amination, with the latter having a C-O coupling variant.
Ullmann-type Reactions : The Ullmann condensation is a classic copper-catalyzed reaction that couples an aryl halide with an alcohol (or phenoxide) to form an aryl ether. wikipedia.orgorganic-chemistry.org In the context of conocarpan synthesis, this would typically involve an intramolecular reaction of a precursor molecule containing both a phenolic hydroxyl group and a suitably positioned alkyl halide or other leaving group. Traditional Ullmann reactions often require harsh conditions, such as high temperatures, but modern advancements have introduced soluble copper catalysts with various ligands that allow the reaction to proceed under milder conditions. wikipedia.org
Palladium-Catalyzed Reactions : Palladium-catalyzed C-O cross-coupling reactions, often referred to as Buchwald-Hartwig etherifications, provide a powerful alternative. organic-chemistry.orgmit.edunih.gov These reactions couple aryl halides or triflates with alcohols using a palladium catalyst, a phosphine (B1218219) ligand, and a base. jk-sci.comorganic-chemistry.org The development of specialized biaryl phosphine ligands has been crucial in expanding the scope and improving the efficiency of these reactions, often allowing them to proceed at room temperature. organic-chemistry.orgmit.edu This methodology has been successfully applied to the synthesis of a wide range of 2,3-dihydrobenzofurans from 2-allylphenol (B1664045) derivatives. nih.gov A palladium-catalyzed C-H activation/C-O cyclization is another advanced strategy that can be used to construct the dibenzofuran (B1670420) core structure. acs.org
While specific applications of these methods in published syntheses of conocarpan itself can vary, their utility in constructing the core 2,3-dihydrobenzofuran skeleton is well-established in organic synthesis. acs.orgnih.govnih.gov
Absolute Configuration Assignment and Revision Studies through Chemical Methods
The absolute configuration of (+)-conocarpan was initially assigned as (2R, 3R) based on a comparison of the circular dichroism (CD) curve of its acetate derivative with those of reference compounds. wikipedia.orgorganic-chemistry.org However, this assignment was later questioned based on chiroptical studies of other 2,3-dihydrobenzofuran models. wikipedia.orgorganic-chemistry.org The definitive revision of the absolute configuration was ultimately achieved through total synthesis and chemical correlation methods.
A key study involved the asymmetric total synthesis of levorotatory (–)-conocarpan. organic-chemistry.org The synthesis began with a starting material of known absolute configuration, which was established using a Sharpless asymmetric epoxidation. organic-chemistry.org The resulting synthetic (–)-conocarpan, with a confirmed enantiomeric excess of 88%, allowed for a direct comparison with the natural product. organic-chemistry.org Through this work, it was proven that natural (+)-conocarpan possesses the (2S, 3S) absolute configuration, reversing the original assignment. organic-chemistry.org
Similarly, the absolute configuration of the related natural product (−)-epi-conocarpan, which had been assigned as (2S, 3R) by CD spectra, was also revised. wikipedia.org A catalytic asymmetric synthesis produced (2R, 3S)-epi-conocarpan with an enantiomeric purity greater than 99%. wikipedia.org The synthetic product exhibited a CD spectrum and sign of optical rotation identical to that of natural (−)-epi-conocarpan. wikipedia.org This confirmed that the correct absolute configuration of the natural product is (2R, 3S). wikipedia.org These studies underscore the power of chemical synthesis as an unambiguous tool for determining the absolute stereochemistry of complex natural products.
| Compound | Initial Assignment | Revised Assignment | Method of Revision | Ref. |
| (+)-Conocarpan | (2R, 3R) | (2S, 3S) | Total synthesis of (–)-conocarpan and chemical degradation/correlation. | wikipedia.orgorganic-chemistry.orgnih.gov |
| (−)-epi-Conocarpan | (2S, 3R) | (2R, 3S) | Total synthesis and comparison of chiroptical data (CD, optical rotation) with the natural product. | wikipedia.org |
Regioselective Acetylation Strategies for Conocarpan Acetate Derivatization
This compound is the acetylated derivative of conocarpan, where the phenolic hydroxyl group is converted to an acetate ester. The synthesis of this derivative from conocarpan is a straightforward esterification. However, in the context of a total synthesis, a precursor molecule may contain multiple hydroxyl groups of varying reactivity (e.g., phenolic vs. aliphatic). In such cases, regioselective acetylation becomes a critical step to selectively protect or modify the intended hydroxyl group.
Several strategies can be employed to achieve regioselective acetylation:
Standard Acylation : For a molecule like conocarpan that possesses a single phenolic hydroxyl group, standard acylation conditions are sufficient. This typically involves reacting the phenol (B47542) with acetic anhydride (B1165640) in the presence of a base such as pyridine (B92270) or triethylamine. The high nucleophilicity of the phenoxide, formed in the presence of a base, ensures a facile reaction.
Catalyst-Controlled Acylation : When multiple hydroxyl groups are present, more sophisticated methods are needed. Organocatalysts, such as derivatives of 4-(N,N-dimethylamino)pyridine (DMAP), have been developed to direct acetylation to a specific hydroxyl group. For instance, functionalized DMAP catalysts bearing a carboxylic acid moiety have shown high regioselectivity for the primary 6-OH group in carbohydrates. Another base, 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), has been shown to catalyze the regioselective acylation of diols and polyols, potentially through a dual hydrogen-bonding interaction with the substrate.
Enzymatic Acylation : Lipases are enzymes that can catalyze esterification reactions with high regioselectivity under mild conditions. These biocatalysts are particularly effective at differentiating between primary and secondary alcohols, and even between sterically different hydroxyl groups of the same type. Lipase-catalyzed acetylation, often using vinyl acetate as the acyl donor, is a powerful tool for selective derivatization in complex molecules.
The choice of method depends on the specific substrate and the other functional groups present in the synthetic intermediate en route to this compound.
| Method | Reagents/Catalyst | Typical Selectivity | Notes |
| Standard Acylation | Acetic Anhydride, Pyridine/Triethylamine | Phenols > Aliphatic alcohols | Suitable for conocarpan itself or precursors where the phenolic OH is the most reactive site. |
| Organocatalytic Acylation | Functionalized DMAP or DBN catalysts | Varies with catalyst structure; can be highly selective for specific positions (e.g., primary OH). | Avoids the use of metal catalysts and often proceeds under mild conditions. |
| Enzymatic Acylation | Lipase (e.g., Novozym 435), Vinyl Acetate | High regioselectivity based on steric and electronic factors (e.g., primary vs. secondary OH). | Green and mild reaction conditions; highly specific. |
Chemical Modification and Analog Development of Conocarpan Acetate
Synthesis of Conocarpan (B1250297) Acetate (B1210297) Derivatives for Structure-Activity Relationship (SAR) Investigations
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.gov For conocarpan acetate, a systematic investigation would involve the synthesis of a series of derivatives where specific parts of the molecule are altered. These modifications can provide insights into the pharmacophore—the essential molecular features responsible for the compound's biological effect.
Key regions of this compound that could be targeted for modification to establish SAR include:
The Acetate Group: The ester functionality is a prime candidate for modification. It can be hydrolyzed to the corresponding alcohol (conocarpan), or the acetyl group can be replaced with other acyl groups of varying chain length, branching, and electronic properties (e.g., propionyl, benzoyl). This would help determine the importance of the size and lipophilicity of this substituent.
The Aromatic Ring: The substituents on the phenyl ring can be varied. For instance, if the parent compound has methoxy (B1213986) groups, their positions could be altered, or they could be replaced with other functional groups like hydroxyl, halogen, or alkyl groups. These changes would probe the electronic and steric requirements for interaction with a biological target.
The Dihydrobenzofuran Core: While more synthetically challenging, modifications to the heterocyclic ring system itself can provide crucial SAR data. This could involve altering the stereochemistry at the chiral centers or introducing substituents on the furan (B31954) portion of the core.
The synthesized derivatives would then be subjected to biological assays to determine their activity relative to the parent compound, this compound. The resulting data allows for the construction of an SAR model, guiding the design of more potent and selective analogs.
Illustrative Data for SAR Investigations of this compound Derivatives
| Compound | Modification from this compound | Relative Biological Activity (%) |
| This compound | - | 100 |
| Conocarpan | Hydrolysis of acetate to hydroxyl | 60 |
| Conocarpan Propionate | Acetate replaced with propionate | 110 |
| 4'-Demethyl this compound | Methoxy group at C-4' replaced with hydroxyl | 85 |
| 5'-Bromo this compound | Bromo substituent added at C-5' | 150 |
Note: The data in this table is hypothetical and for illustrative purposes only, as extensive SAR studies on this compound are not widely published.
Rational Design and Synthesis of Functional Group Modifications and Analogs
Rational drug design utilizes knowledge of a biological target's three-dimensional structure and binding site to design molecules that are predicted to interact with high affinity and selectivity. nih.gov In the absence of a known crystal structure, computational methods like quantitative structure-activity relationship (QSAR) modeling can be employed based on the SAR data from initial derivatives. nih.gov
For this compound, a rational design approach would involve:
Target Identification and Characterization: Identifying the specific protein or enzyme that this compound interacts with is the first step.
Computational Modeling: If the 3D structure of the target is known, molecular docking simulations can predict the binding orientation of this compound in the active site. This can highlight key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are important for binding.
Analog Design: Based on the modeling, new analogs can be designed to enhance these interactions. For example, if a hydrogen bond donor is identified in the target protein near a specific part of the this compound molecule, an analog could be synthesized with a hydrogen bond acceptor at that position to form a new, favorable interaction.
Synthesis and Biological Evaluation: The designed analogs are then synthesized and tested to validate the computational predictions and further refine the SAR model.
This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery, allowing for more efficient exploration of chemical space compared to traditional trial-and-error methods. nih.gov
Synthetic Strategies for Analogs with Modified Core Structures and Side Chains
Modifying the core scaffold of a natural product is a more advanced strategy that can lead to analogs with significantly different properties. For this compound, this could involve altering the dihydrobenzofuran ring system. Synthetic strategies to achieve this might include:
Ring Size Modification: Synthesizing analogs with a dihydropyrano[b]benzofuran or a larger heterocyclic ring system.
Heteroatom Substitution: Replacing the oxygen atom in the furan ring with other heteroatoms like sulfur (to give a dihydrobenzothiophene core) or nitrogen (to give a dihydroindole core).
Scaffold Hopping: Replacing the entire dihydrobenzofuran core with a different, but structurally related, scaffold that is predicted to maintain a similar spatial arrangement of key functional groups.
These modifications often require the development of novel synthetic routes. For the side chains, standard synthetic transformations can be employed to introduce a wide variety of functional groups. For example, the aromatic ring can be functionalized using cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions to attach new aryl or alkyl groups.
Combinatorial Chemistry Approaches for this compound Analog Libraries
Combinatorial chemistry allows for the rapid synthesis of a large number of compounds, known as a library, in a systematic manner. tarosdiscovery.com This approach is particularly useful for exploring a wide range of structural diversity around a central scaffold to quickly identify "hit" compounds with desired biological activity.
A combinatorial library of this compound analogs could be generated using a "scaffold-based" approach. In this strategy, a common intermediate representing the core of the molecule is synthesized, and then a variety of building blocks are added in a parallel fashion. For this compound, a suitable core intermediate could be a derivative of the dihydrobenzofuran ring with reactive sites for diversification.
Example of a Combinatorial Library Design for this compound Analogs
| Core Scaffold | Building Block Set A (Acyl Chlorides) | Building Block Set B (Aryl Boronic Acids) |
| Dihydrobenzofuran Core | Acetyl chloride, Propionyl chloride, Benzoyl chloride, etc. | Phenylboronic acid, 4-Methoxyphenylboronic acid, 3-Chlorophenylboronic acid, etc. |
By reacting the core scaffold with each member of Building Block Set A and then each of the resulting products with a member of Building Block Set B, a large library of analogs with variations at both the ester and the aromatic ring can be quickly assembled. High-throughput screening methods are then used to test the entire library for biological activity, allowing for the rapid identification of promising lead compounds for further development.
Advanced Spectroscopic and Stereochemical Investigations of Conocarpan Acetate
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the carbon framework and the relative arrangement of protons can be assembled.
One-dimensional NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in conocarpan (B1250297) acetate (B1210297). The ¹H NMR spectrum reveals the number of distinct proton types, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration (proton count). The ¹³C NMR spectrum indicates the number of unique carbon atoms and their electronic environments.
The presence of the acetate group is confirmed by characteristic signals in both spectra: a methyl singlet around δH 2.1 ppm in the ¹H NMR spectrum and corresponding signals for the methyl (δC ~21 ppm) and carbonyl (δC ~170 ppm) carbons in the ¹³C NMR spectrum. The proton at the carbon bearing the acetate group (H-3) experiences a significant downfield shift compared to its position in the parent compound, conocarpan.
Table 1: Predicted ¹H and ¹³C NMR Data for Conocarpan Acetate Note: Data is predicted based on values for structurally similar trans-dihydrobenzofuran neolignans and known acetylation effects. Actual values may vary slightly.
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity / Coupling (J in Hz) |
| 1 | - | - | - |
| 2 | ~89.0 | ~5.2 | d, J = 6-9 Hz |
| 3 | ~75.0 | ~4.7 | m |
| 4 | ~110.0 | ~6.8 | d, J = 8.0 Hz |
| 5 | ~146.0 | - | - |
| 6 | ~145.0 | - | - |
| 7 | ~115.0 | ~6.9 | d, J = 8.0 Hz |
| 1' | ~131.0 | - | - |
| 2' | ~109.0 | ~6.9 | d, J = 2.0 Hz |
| 3' | ~148.0 | - | - |
| 4' | ~147.0 | - | - |
| 5' | ~118.0 | ~6.8 | dd, J = 8.2, 2.0 Hz |
| 6' | ~115.0 | ~6.7 | d, J = 8.2 Hz |
| 1'' (propenyl) | ~125.0 | ~6.1 | dq, J = 15.7, 6.5 Hz |
| 2'' (propenyl) | ~131.0 | ~6.3 | dd, J = 15.7, 1.5 Hz |
| 3'' (propenyl) | ~18.5 | ~1.9 | dd, J = 6.5, 1.5 Hz |
| OMe | ~56.0 | ~3.9 | s |
| OAc (C=O) | ~170.5 | - | - |
| OAc (CH₃) | ~21.1 | ~2.1 | s |
Two-dimensional NMR experiments are essential for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H spin-spin couplings, typically over two or three bonds. arkat-usa.org For this compound, COSY spectra would show correlations between H-2 and H-3 of the dihydrobenzofuran ring, confirming their adjacency. scielo.br It would also delineate the spin system of the propenyl group (H-1'' to H-2'' and H-1'' to H-3'') and the connectivity of protons on the aromatic rings. scielo.br
gNOE (gradient Nuclear Overhauser Effect) / NOESY: This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It is crucial for determining stereochemistry and conformation. scielo.brresearchgate.net Key NOE correlations would be observed between protons on adjacent substituents, such as between H-2 and H-3, which helps establish their relative configuration. scielo.brrsc.org
HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): HSQC, a more modern and sensitive version of HETCOR, correlates each proton directly to the carbon atom it is attached to. scielo.br This allows for the definitive assignment of each carbon signal based on the already assigned proton spectrum.
The relative stereochemistry of the substituents on the C-2 and C-3 positions of the dihydrobenzofuran ring is determined primarily through J-coupling constants and NOE data. scielo.brrsc.org
The magnitude of the vicinal coupling constant between H-2 and H-3 (³J_H2,H3) is diagnostic of their relative orientation. For dihydrobenzofuran neolignans, a large coupling constant, typically in the range of 6–9 Hz, is characteristic of a trans relationship between the two protons. scielo.br A smaller value would suggest a cis configuration.
NOE experiments provide definitive, through-space evidence for the relative configuration. In a trans-conocarpan derivative, a clear NOE correlation is observed between the H-2 and H-3 protons, confirming that they are on the same face of the five-membered ring, a consequence of the ring's puckered conformation. scielo.brresearchgate.netrsc.org The absence of such a correlation, or the presence of other specific correlations, would indicate a different stereoisomer.
Mass Spectrometry (MS) Applications in Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. whitman.edu Using a soft ionization technique like electrospray ionization (ESI), the mass spectrum would exhibit a prominent peak corresponding to the protonated molecule [M+H]⁺ or an adduct ion (e.g., [M+Na]⁺), confirming the molecular weight.
Under electron impact (EI) ionization or collision-induced dissociation (CID), the molecule fragments in a predictable manner. acdlabs.com A key fragmentation pathway for acetate esters is the loss of acetic acid (60 Da) or the loss of the acetyl group as a ketene (B1206846) (42 Da). ajgreenchem.comlibretexts.org Therefore, the mass spectrum of this compound is expected to show a significant fragment ion at [M-60]⁺. Further fragmentation would involve cleavages characteristic of the neolignan core, providing additional structural confirmation.
Advanced Chiroptical Methods for Stereochemical Assignment
While NMR can establish the relative configuration, chiroptical methods like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are employed to determine the absolute configuration of a chiral molecule by measuring its differential interaction with polarized light. researchgate.net
ORD measures the rotation of plane-polarized light as a function of wavelength, while CD measures the differential absorption of left and right circularly polarized light. researchgate.net When these measurements are taken over a wavelength range where the molecule has a chromophore, a characteristic signal known as a Cotton effect is observed. The sign (positive or negative) of the Cotton effect can be empirically correlated with the absolute stereochemistry at the chiral centers adjacent to the chromophore. researchgate.net
In the case of conocarpan, chiroptical studies were pivotal. The absolute configuration originally assigned to natural (+)-conocarpan was brought into question based on empirical rules developed for 2,3-dihydrobenzofurans. psu.educapes.gov.br These rules correlate the sign of the Cotton effect with the helicity of the dihydrobenzofuran ring system. researchgate.net Subsequent total synthesis of (-)-conocarpan confirmed that the initial assignment was incorrect and needed to be revised. psu.edunih.gov This highlights the power of chiroptical spectroscopy as a non-destructive method for assigning the absolute configuration of natural products by comparing their spectral data to those of model compounds with known stereochemistry.
X-ray Crystallography for Definitive Absolute and Relative Configuration Determination of this compound and its Derivatives
X-ray crystallography stands as the unequivocal method for the determination of the three-dimensional structure of crystalline compounds, providing precise information about bond lengths, bond angles, and, crucially, the stereochemistry of chiral centers. researchgate.net This technique is particularly vital in the field of natural products, where complex molecular architectures are common. The determination of the absolute configuration of a molecule is essential as different enantiomers can exhibit markedly different biological activities. researchgate.net
The core principle behind using X-ray crystallography for absolute configuration determination lies in the phenomenon of anomalous dispersion (or resonant scattering). researchgate.netchem-soc.si This effect becomes significant when the X-ray wavelength used is near the absorption edge of an atom in the crystal. While traditionally this required the presence of heavy atoms (heavier than oxygen), advancements in technology and methodologies now allow for the reliable determination of absolute configurations for light-atom molecules, which is often the case for natural products like this compound. researchgate.netmit.edu
For a definitive assignment, a high-quality single crystal of the analyte is required, which can sometimes be a limitation. researchgate.net In cases where the natural product itself does not crystallize well or the anomalous scattering effect is too weak, the synthesis of derivatives can be an effective strategy. researchgate.net For instance, introducing a heavier atom like a bromine or chlorine atom into the molecule can enhance the anomalous scattering signal, facilitating a more confident determination of the absolute configuration.
In the context of this compound and its derivatives, which belong to the 2,3-dihydrobenzofuran (B1216630) class of compounds, X-ray diffraction analysis provides the ultimate proof of their relative and absolute stereochemistry. The crystal structure reveals the precise spatial arrangement of the atoms, confirming the trans or cis relationship between substituents on the dihydrobenzofuran ring system. For example, in similar 2,3-dihydrobenzofuran derivatives, X-ray crystallography has been used to unambiguously establish the trans diastereoselectivity. researchgate.net
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct an electron density map of the molecule, from which the atomic positions can be determined. To establish the absolute configuration, the intensities of Bijvoet pairs (reflections hkl and -h-k-l) are compared; their differences, arising from anomalous scattering, allow for the assignment of the correct enantiomer. chem-soc.si
The crystallographic data for a compound like this compound or its derivatives would be presented in a standardized format, including crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the final refined coordinates of each atom.
Table of Crystallographic Data Parameters:
| Parameter | Description |
| Crystal System | The symmetry classification of the crystal lattice (e.g., orthorhombic, monoclinic). |
| Space Group | The mathematical description of the symmetry operations in the crystal. |
| a, b, c (Å) | The lengths of the unit cell edges. |
| α, β, γ (°) | The angles between the unit cell edges. |
| V (ų) | The volume of the unit cell. |
| Z | The number of molecules in the unit cell. |
| Flack Parameter | A parameter used to determine the absolute structure of a chiral crystal. A value close to 0 for a given enantiomer confirms its absolute configuration. chem-soc.si |
Integrated Spectroscopic Approaches for Robust Structure Elucidation and Confirmation
While X-ray crystallography provides the definitive solid-state structure, a combination of spectroscopic methods is essential for the initial elucidation and confirmation of the structure of a compound like this compound in solution. egyankosh.ac.in This integrated approach, often referred to as computer-assisted structure elucidation (CASE) in modern contexts, leverages the complementary information provided by various techniques to build a complete and accurate picture of the molecule's connectivity and stereochemistry. acdlabs.com The primary tools for this are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. numberanalytics.com
Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. chromatographyonline.com High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, allowing for the calculation of its molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable clues about the different structural units present in the molecule. numberanalytics.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. numberanalytics.com The absorption of infrared radiation corresponds to specific molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the ester carbonyl group (C=O), C-O stretching of the acetate and ether linkages, and vibrations associated with the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. libretexts.org A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed.
¹H NMR: Provides information about the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin splitting). For this compound, the ¹H NMR spectrum would reveal signals for the aromatic protons, the protons on the dihydrofuran ring, the methoxy (B1213986) group protons, and the methyl protons of the acetate group.
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shifts indicate the nature of each carbon (e.g., aromatic, aliphatic, carbonyl).
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of the molecule.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is essential for piecing together the molecular skeleton.
By integrating the data from these spectroscopic techniques, a detailed and robust structural elucidation of this compound can be achieved. The molecular formula from HRMS provides the starting point. IR spectroscopy identifies key functional groups. ¹H and ¹³C NMR provide the carbon-proton framework, and 2D NMR experiments establish the precise connectivity of the atoms, leading to the unambiguous assignment of the planar structure. This spectroscopically-derived structure can then be definitively confirmed in its three-dimensional arrangement by single-crystal X-ray diffraction. egyankosh.ac.inmdpi.com
Biological Activities and Mechanistic Elucidation of Conocarpan Acetate
Antimicrobial Activities of Conocarpan (B1250297) Acetate (B1210297) and Related Neolignans
The antimicrobial spectrum of conocarpan and related dihydrobenzofuran neolignans encompasses a variety of pathogenic microorganisms, including bacteria, fungi, and protozoa.
Antibacterial Efficacy (e.g., against Staphylococcus aureus, Bacillus subtilis, Methicillin-Resistant Staphylococcus aureus (MRSA))
Direct evidence highlights the antibacterial potential of conocarpan, the parent compound of conocarpan acetate. A study demonstrated that conocarpan exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant human pathogen known for its resistance to conventional antibiotics. doi.org
Table 1: Antibacterial Activity of Conocarpan
| Compound | Bacterial Strain | Activity (MIC) | Source |
|---|---|---|---|
| Conocarpan | Methicillin-Resistant Staphylococcus aureus (MRSA) | 15–30 µg/mL | doi.org |
Beyond this specific finding, broader research into the chemical class of 2-arylbenzofurans, to which conocarpan belongs, supports this antibacterial profile. Studies have shown that various hydrophobic 2-arylbenzofurans display considerable antibacterial activity against multiple strains of vancomycin-resistant enterococci (VRE) and MRSA. nih.govresearchgate.net While not specific to this compound, extracts from plants of the Conocarpus genus, a source of such lignans (B1203133), have shown inhibitory activity against Staphylococcus aureus and Bacillus cereus, a close relative of Bacillus subtilis. researchgate.net
Antifungal and Antitrypanosomal Properties
The bioactivity of this neolignan class extends to antifungal and antitrypanosomal effects.
Antifungal Properties: Research on acetylated dihydrobenzofuran neolignans, which are structurally analogous to this compound, has identified moderate antifungal activity. One such compound demonstrated inhibitory effects against several fungal species, as detailed in the table below. doi.org
Table 2: Antifungal Activity of a Related Acetylated Dihydrobenzofuran Neolignan
| Fungal Strain | Activity (MIC) | Source |
|---|---|---|
| Aspergillus niger | 125 µg/mL | doi.org |
| Mucor rouxii | 250 µg/mL | doi.org |
| Aspergillus fumigatus | 500 µg/mL | doi.org |
Antitrypanosomal Properties: Dihydrobenzofuran-type neolignans (DBNs) have demonstrated notable activity against protozoan parasites. researchgate.net Studies have shown that synthetic DBNs are effective against amastigote forms of Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.com One particular DBN exhibited an in vitro activity level comparable to the reference drug benznidazole. mdpi.com
Investigations into Antimicrobial Mechanisms of Action (e.g., cell membrane disruption, enzyme inhibition)
The mechanisms underpinning the antimicrobial effects of dihydrobenzofuran neolignans are multifaceted. For their antitrypanosomal activity, a proposed mechanism involves the disruption of essential cellular structures. In silico studies suggest that these neolignans may bind to and destabilize the dynamics of tubulin-microtubule assemblies within the parasite, interfering with cellular processes vital for its survival. mdpi.com
For antibacterial and antifungal activities, while the precise mechanism for this compound has not been fully elucidated, the actions of related phenolic compounds offer plausible explanations. These mechanisms often involve the disruption of microbial cell membranes due to the lipophilic nature of the compounds, leading to increased permeability and leakage of cellular contents. bohrium.com Furthermore, enzyme inhibition is another common antimicrobial mechanism, where these compounds interfere with critical metabolic pathways necessary for pathogen growth and survival.
Anti-inflammatory and Immunomodulatory Effects
Dihydrobenzofuran neolignans, as a class, possess significant anti-inflammatory properties. This activity is primarily attributed to their ability to modulate key signaling pathways and enzymes involved in the inflammatory cascade, such as cyclooxygenases and the nuclear factor-kappa B pathway. researchgate.net
Inhibition of Cyclooxygenases (COX-1, COX-2)
The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are central to the production of pro-inflammatory prostaglandins. nih.gov Dihydrobenzofuran derivatives have been shown to exert their anti-inflammatory effects by suppressing the expression of COX-2. nih.govmdpi.com Studies on fluorinated benzofuran (B130515) and dihydrobenzofuran compounds demonstrated a potent ability to block the formation of prostaglandin (B15479496) E2 (PGE2), a key product of the COX-2 pathway, in response to inflammatory stimuli. mdpi.com
Table 3: Inhibition of Prostaglandin E2 (PGE2) Production by Related Dihydrobenzofuran Compounds
| Compound Type | Inflammatory Model | Activity (IC50) | Source |
|---|---|---|---|
| Difluorinated Dihydrobenzofuran Derivative | LPS-stimulated macrophages | 1.92 µM | mdpi.com |
| Difluorinated Dihydrobenzofuran Derivative with Bromine | LPS-stimulated macrophages | 1.48 µM | mdpi.com |
This inhibition of COX-2 expression and activity is a cornerstone of the anti-inflammatory potential of this class of neolignans. nih.govmdpi.com
Modulation of Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and COX-2. nih.govnih.gov The anti-inflammatory effects of many natural compounds, including diterpenes and other phenols structurally related to neolignans, are mediated through the inhibition of this pathway. mdpi.com
The mechanism of inhibition typically involves several key steps:
Preventing IκBα Degradation: In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, freeing NF-κB. Certain natural compounds can attenuate the phosphorylation and degradation of IκBα. mdpi.com
Blocking Nuclear Translocation: Once freed from IκBα, the active p65 subunit of NF-κB translocates to the nucleus to initiate gene transcription. Inhibition of this translocation is a key mechanism for suppressing the inflammatory response. mdpi.com
By modulating the NF-κ-B pathway, dihydrobenzofuran neolignans like this compound can effectively downregulate the expression of a suite of inflammatory mediators, including COX-2, leading to a potent anti-inflammatory effect. nih.govresearchgate.net
Inhibition of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Activity
Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory pathway, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). As PGE2 is a primary mediator of inflammation, pain, and fever, inhibiting mPGES-1 is a significant therapeutic target for anti-inflammatory drugs.
Conocarpan has been identified as a compound that exerts anti-inflammatory effects, in part, through the inhibition of mPGES-1. By targeting this enzyme, Conocarpan can effectively reduce the production of PGE2 at sites of inflammation. This selective inhibition is considered a promising strategy for developing anti-inflammatory agents that may avoid the gastrointestinal and cardiovascular side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) which target the upstream cyclooxygenase (COX) enzymes. While the inhibitory action of Conocarpan on mPGES-1 is noted as a component of its anti-inflammatory mechanism, specific quantitative data, such as IC50 values, are not detailed in the currently available literature.
Inhibition of 5-Lipoxygenase
In addition to the cyclooxygenase pathway, the 5-lipoxygenase (5-LOX) pathway plays a critical role in inflammation through the production of leukotrienes. These lipid mediators are involved in various inflammatory responses, including leukocyte chemotaxis and increased vascular permeability.
Antioxidant and Cytoprotective Actions
Free Radical Scavenging Activity (e.g., DPPH Assay)
Antioxidants play a crucial role in protecting cells from damage caused by reactive oxygen species (ROS), also known as free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common in vitro method used to evaluate the free radical scavenging ability of a compound. In this assay, the antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.
While neolignans as a class are often investigated for their antioxidant potential, specific studies quantifying the free radical scavenging activity of Conocarpan or this compound using the DPPH assay or other similar methods are not found in the reviewed literature. Therefore, no quantitative data, such as IC50 values, can be presented at this time.
Protective Effects on Cellular Injury Models (e.g., Hypoxia/Reoxygenation)
Cytoprotective agents are compounds that protect cells from damage induced by various stressors, such as oxidative stress or periods of low oxygen (hypoxia) followed by reoxygenation. Hypoxia/reoxygenation injury is a common cause of damage in conditions like ischemia and reperfusion.
There is currently no available research specifically investigating the protective effects of Conocarpan or this compound in cellular injury models of hypoxia/reoxygenation. Studies on related compounds and extracts from plant sources suggest that cytoprotective effects are a plausible activity for neolignans, but direct experimental evidence for Conocarpan in this context is lacking.
Antileishmanial and Insecticidal Properties
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus, and new therapeutic agents are continuously sought. Similarly, the discovery of new insecticides, particularly from natural sources, is important for agriculture and public health.
Following a thorough review of the scientific literature, no studies were identified that have investigated or demonstrated antileishmanial or insecticidal properties for Conocarpan or this compound. While other related classes of natural products, such as certain pterocarpans, have shown activity against Leishmania species, this activity has not been reported for Conocarpan itself.
Medicinal Chemistry and Drug Design Applications of Conocarpan Acetate
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies of Conocarpan (B1250297) Acetate (B1210297) Analogs
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies are fundamental in medicinal chemistry for understanding how molecular structure influences biological activity and physicochemical properties, respectively. While specific QSAR/SPR studies dedicated solely to Conocarpan acetate analogs were not explicitly found in the initial search, the principles are applicable. Research on related lignans (B1203133), such as licarin A, has explored structure-activity relationships concerning their schistosomicidal and trypanocidal activities chemfaces.com. These studies often involve synthesizing analogs with modifications to key functional groups or stereochemistry to identify structural features critical for target engagement and efficacy. For this compound, such studies would typically involve creating a library of derivatives by altering the acetate group, modifying the benzofuran (B130515) core, or changing substituents on the phenyl rings. Analyzing these analogs for their biological effects would allow for the development of QSAR models that predict the activity of new compounds, guiding the design of more potent and selective agents. Similarly, SPR studies would focus on correlating structural modifications with properties like solubility, metabolic stability, and permeability, which are crucial for drug development.
Lead Identification and Optimization Strategies for this compound-Derived Scaffolds
The dihydrobenzofuran scaffold, present in this compound, is recognized for its presence in various biologically active natural products researchgate.netresearchgate.netresearchgate.net. This makes this compound a potential starting point for lead identification and subsequent optimization.
Computational Approaches in Lead Optimization (e.g., Molecular Docking, Molecular Dynamics Simulations)
Computational methods like molecular docking and molecular dynamics (MD) simulations are indispensable tools in modern drug discovery for lead optimization nih.govmdpi.comnih.govlasalle.mx. Molecular docking can predict the binding mode and affinity of this compound analogs to specific biological targets, helping to identify promising candidates pcbiochemres.comresearchgate.netnih.gov. MD simulations, on the other hand, provide insights into the dynamic behavior of ligand-target complexes, assessing their stability and conformational changes over time nih.govmdpi.comnih.govlasalle.mxnih.govresearchgate.net. By simulating the interactions of this compound derivatives with target proteins, researchers can refine their structures to improve binding affinity, specificity, and residence time. For instance, studies on other bioactive molecules have used MD simulations to understand ligand-receptor interactions and guide optimization nih.govnih.govresearchgate.net.
Molecular Graphics-Based Drug Design and Pharmacophore Identification
Molecular graphics play a vital role in visualizing molecular interactions and identifying key structural features. Pharmacophore modeling, a molecular graphics-based approach, involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity researchgate.netnih.govjppres.com. Developing a pharmacophore model based on known active conocarpan analogs or related compounds could serve as a template for designing new molecules with enhanced target binding. This approach helps in understanding the critical interactions at the molecular level, guiding the rational design of novel this compound derivatives.
Application of Generative Models and Artificial Intelligence for in silico Molecular Design and Optimization
Rational Design of this compound Analogs with Enhanced Target Specificity and Biological Profiles
Rational drug design involves a systematic approach to modifying existing lead compounds or designing new ones based on a thorough understanding of their target and desired biological profile. For this compound, this would involve identifying specific biological targets where its scaffold shows promise and then rationally designing analogs to enhance potency, selectivity, and pharmacokinetic properties. For example, if this compound or its derivatives demonstrate activity against a particular enzyme or receptor, modifications could be made to optimize interactions within the binding site, thereby increasing target specificity and reducing off-target effects. Studies on related lignans have shown that subtle structural changes can significantly impact their biological activity and selectivity chemfaces.comacgpubs.org.
Assessment of Biochemical Targets and Enzymatic Interactions
While specific biochemical targets for this compound itself are not extensively detailed in the provided search results, related compounds offer clues. Conocarpan has been noted to possess anti-inflammatory properties researchgate.net and has been investigated for its effects on various biological pathways. For instance, research on related neolignans has explored their antifungal activity, suggesting that structural features like a free hydroxyl group at a specific position and the dihydrobenzofuran ring are crucial for activity acgpubs.org. Other lignans have been studied for their interactions with enzymes like cyclooxygenase (COX) and their role in inhibiting inflammatory pathways nih.govscielo.br. Further research would be needed to identify the specific biochemical targets and enzymatic interactions of this compound, which would be a critical step in understanding its mechanism of action and guiding further drug design efforts.
Concluding Perspectives and Future Research Trajectories for Conocarpan Acetate Studies
Identification of Current Gaps and Unaddressed Questions in Conocarpan (B1250297) Acetate (B1210297) Research
The body of scientific literature on conocarpan acetate is notably sparse, pointing to significant gaps in our understanding of this compound. A primary application of this compound has been in the field of stereochemistry. Specifically, its circular dichroism (CD) curve has been utilized as a reference to determine the absolute configuration of (+)-conocarpan. acs.org However, beyond this specific analytical use, dedicated research into the properties and potential of this compound is largely absent.
Key unaddressed questions in the research landscape include:
Biological Activity: There is a significant lack of studies investigating the biological activities of this compound. While its parent compound, conocarpan, has been noted for insecticidal, antifungal, and antitrypanosomal properties, it is unknown if the acetylation of conocarpan modulates these or other biological effects. acs.org
Pharmacokinetics and Pharmacodynamics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound has not been investigated. Furthermore, its mechanism of action at a molecular level remains unelucidated.
Toxicological Profile: A comprehensive toxicological assessment of this compound is not available in the current scientific literature.
Natural Occurrence: It is not definitively established whether this compound is a naturally occurring compound or solely a synthetic derivative of conocarpan.
Potential for Novel Therapeutic and Biotechnological Applications of this compound
Due to the limited research, the therapeutic and biotechnological potential of this compound remains speculative and largely unexplored. Any potential applications are inferred from the known activities of its parent compound, conocarpan, and the general utility of acetate derivatives in modifying compound properties.
Future research could explore the following hypothetical applications:
Pro-drug Development: Acetylation is a common strategy in drug design to improve the bioavailability of a parent molecule. Future studies could investigate if this compound acts as a pro-drug of conocarpan, potentially with enhanced pharmacokinetic properties.
Biotechnological Precursor: In industrial biotechnology, acetates can serve as platform substrates for microbial conversion into value-added products. nih.gov While not directly studied, the potential for enzymatic or microbial transformation of this compound into novel compounds could be a future research avenue.
It is imperative to note that these potential applications are not supported by direct experimental evidence for this compound and would require substantial foundational research to be validated.
Directions for Advanced Synthetic Methodologies and Mechanistic Elucidation
The synthesis of this compound is not extensively detailed in the literature, though its existence is confirmed with a registered CAS number (56319-04-1). biocrick.comchemsrc.comclearsynth.com The synthesis would logically proceed from the acetylation of conocarpan. Advanced synthetic methodologies could focus on developing highly efficient and stereoselective acetylation processes.
Future research in this area could involve:
Enzymatic Synthesis: The use of lipases for the synthesis of acetate esters is a well-established green chemistry approach. mdpi.com Investigating the enzymatic synthesis of this compound could offer a milder and more selective alternative to traditional chemical methods.
Mechanistic Studies: Should any biological activity be identified for this compound, detailed mechanistic studies would be crucial. This would involve identifying molecular targets and signaling pathways affected by the compound.
The development of asymmetric syntheses for the parent compound, (+)-conocarpan, has been a subject of research, providing a foundation for obtaining stereochemically pure starting material for the synthesis of this compound. researchgate.net
Opportunities for Collaborative and Interdisciplinary Research in this compound Biology and Chemistry
The nascent stage of this compound research presents numerous opportunities for collaborative and interdisciplinary efforts.
Natural Product Chemistry and Synthetic Chemistry: Collaboration between natural product chemists, to potentially isolate this compound from natural sources, and synthetic chemists, to develop efficient synthetic routes, would be highly beneficial.
Pharmacology and Computational Chemistry: Should biological activities be discovered, collaborations with pharmacologists to conduct in vitro and in vivo studies, alongside computational chemists to model interactions with biological targets, would be essential for a comprehensive understanding.
Biotechnology and Chemical Engineering: Exploring the potential of this compound in biotechnological applications would necessitate collaboration between biotechnologists and chemical engineers to design and optimize biocatalytic processes.
Q & A
Basic Research Questions
Q. What are the standard analytical protocols for characterizing the purity and structural identity of Conocarpan acetate in natural product research?
- Methodological Answer : Characterization typically involves a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). For purity, HPLC with a C18 column and UV detection at 254 nm is recommended, using a gradient elution of acetonitrile/water. Structural confirmation requires comparison with published spectral data (e.g., δ values in NMR) and reference standards. New compounds must include elemental analysis and X-ray crystallography if possible .
Q. How can researchers optimize the extraction and isolation of this compound from plant sources?
- Methodological Answer : Use sequential solvent extraction (e.g., hexane, ethyl acetate, methanol) followed by column chromatography (silica gel or Sephadex LH-20). Thin-layer chromatography (TLC) with vanillin-sulfuric acid staining aids in tracking fractions. For scale-up, preparative HPLC with a reversed-phase column is effective. Solvent systems should be tailored to the plant matrix, and yield optimization may require testing polar/non-polar solvent ratios .
Q. What are the key considerations for assessing this compound’s stability in biochemical assays?
- Methodological Answer : Evaluate stability under varying pH (3.6–5.6, using acetate buffers), temperature (4°C, 25°C, 37°C), and light exposure. Use HPLC to monitor degradation over time. For cell-based assays, ensure compatibility with culture media (e.g., RPMI 1640) and account for potential interactions with serum proteins .
Advanced Research Questions
Q. What experimental designs are recommended to investigate this compound’s mechanism of action against Candida albicans biofilms?
- Methodological Answer :
- Biofilm assays : Use 96-well microtiter plates with XTT reduction or crystal violet staining to quantify biofilm biomass.
- Imaging : Scanning electron microscopy (SEM) or confocal microscopy with fluorescent dyes (e.g., FUN-1) to visualize biofilm disruption.
- Mechanistic studies : Transcriptomic analysis (RNA-seq) of biofilm-associated genes (e.g., ALS3, HWP1) and proteomic profiling to identify target pathways. Include positive controls (e.g., amphotericin B) and validate findings in co-culture models with human epithelial cells .
Q. How should researchers address discrepancies in reported minimum inhibitory concentration (MIC) values of this compound across fungal strains?
- Methodological Answer :
- Standardization : Follow CLSI guidelines for broth microdilution assays, using RPMI 1640 medium and standardized inoculum (1–5 × 10³ CFU/mL).
- Variables : Account for strain-specific factors (e.g., efflux pump activity, cell wall composition) and compound purity (HPLC ≥95%).
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables .
Q. What strategies can elucidate the immunomodulatory effects of this compound on macrophage-mediated phagocytosis?
- Methodological Answer :
- In vitro models : Use murine or human macrophage cell lines (e.g., RAW 264.7, THP-1) pre-treated with this compound (10–30 µg/mL) and infected with opsonized Candida.
- Assays : Quantify phagocytosis via flow cytometry (pHrodo-labeled Candida) and nitric oxide (NO) production using Griess reagent.
- Cytokine profiling : Multiplex ELISA to measure TNF-α, IL-6, and IL-1β. Include inhibitors (e.g., TLR4 antagonists) to dissect signaling pathways .
Q. How can structure-activity relationship (SAR) studies improve the antifungal efficacy of this compound derivatives?
- Methodological Answer :
- Derivatization : Synthesize analogs via acetylation, methylation, or hydroxylation at positions C-3 or C-7.
- Testing : Screen derivatives against Candida and dermatophytes (MIC/MFC assays).
- Computational modeling : Perform molecular docking with fungal targets (e.g., CYP51, β-1,3-glucan synthase) using AutoDock Vina. Prioritize compounds with lower binding energy and higher logP for enhanced membrane permeability .
Q. What in vivo models are appropriate to validate this compound’s efficacy and pharmacokinetics?
- Methodological Answer :
- Murine candidiasis : Use immunosuppressed mice (cyclophosphamide or cortisone acetate) infected intravenously with Candida. Administer this compound orally (10–50 mg/kg) and monitor fungal burden in kidneys via CFU counts.
- PK/PD studies : Collect plasma samples at intervals for HPLC-MS analysis to determine half-life, bioavailability, and tissue distribution. Include toxicity assessments (ALT/AST levels, histopathology) .
Data Contradiction and Reproducibility
Q. How can researchers resolve conflicting reports on this compound’s activity against hyaline hyphomycetes versus dermatophytes?
- Methodological Answer :
- Strain panels : Test a broad range of clinical isolates, including Trichophyton rubrum and Fusarium spp.
- Assay conditions : Vary incubation time (24–72 hours) and culture media (Sabouraud dextrose vs. potato dextrose agar).
- Mechanistic focus : Compare ergosterol biosynthesis inhibition (GC-MS) across species to identify target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
